4-Methoxy-2-phenylquinazoline is a compound belonging to the quinazoline family, characterized by its unique molecular structure and potential biological activity. Quinazolines are nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound 4-methoxy-2-phenylquinazoline features a methoxy group at the 4-position and a phenyl group at the 2-position of the quinazoline ring, which may influence its reactivity and biological interactions.
The synthesis of 4-methoxy-2-phenylquinazoline can be traced back to various synthetic methodologies involving quinazoline derivatives. These derivatives are often prepared through condensation reactions of suitable precursors such as anthranilic acid or substituted benzoyl chlorides with amines or other nucleophiles. Research has shown that modifications in the structure of quinazolines can lead to significant variations in biological activity, making them a focal point for drug discovery efforts.
4-Methoxy-2-phenylquinazoline falls under the category of heterocyclic compounds, specifically within the quinazoline class. Its classification is significant in medicinal chemistry, where compounds are often categorized based on their structural features and biological activities.
The synthesis of 4-methoxy-2-phenylquinazoline typically involves several key steps:
In one reported method, anthranilic acid is treated with benzoyl chloride in the presence of a base such as pyridine, leading to cyclization and formation of an intermediate compound. This intermediate can then be subjected to further reactions to yield 4-methoxy-2-phenylquinazoline. The entire process may involve purification steps such as recrystallization and chromatography to isolate the desired product with high purity .
The molecular formula for 4-methoxy-2-phenylquinazoline is , with a molecular weight of approximately 202.21 g/mol. The compound features a quinazoline core consisting of two nitrogen atoms within a bicyclic structure, contributing to its chemical properties and reactivity.
4-Methoxy-2-phenylquinazoline can participate in various chemical reactions typical for quinazolines, including:
For example, when subjected to oxidative conditions, 4-methoxy-2-phenylquinazoline could potentially form quinazolinediones or other oxidized derivatives, which may exhibit different biological activities compared to the parent compound .
The mechanism of action for compounds like 4-methoxy-2-phenylquinazoline often involves interaction with specific biological targets such as enzymes or receptors. For instance, quinazolines have been shown to inhibit certain kinases involved in cancer cell signaling pathways.
Research indicates that modifications at various positions on the quinazoline ring can significantly affect binding affinity and selectivity towards these targets. This suggests that understanding the structure-activity relationship is crucial for optimizing therapeutic efficacy .
Relevant data from studies indicate that these properties contribute to its bioavailability and pharmacokinetics when used in medicinal applications .
4-Methoxy-2-phenylquinazoline has potential applications in various fields including:
Research continues into optimizing this compound's structure for enhanced efficacy and reduced side effects in therapeutic applications .
4-Methoxy-2-phenylquinazoline is a nitrogen-containing heterocyclic compound characterized by a quinazoline core structure substituted with a phenyl group at position 2 and a methoxy group at position 4. The systematic IUPAC name is 4-methoxy-2-phenylquinazoline, with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 g/mol. This molecular formula confirms an unsaturation index of 12, consistent with its bicyclic aromatic structure with two additional unsaturated sites provided by the phenyl substituent [1] [5].
The compound features three distinct structural components:
This molecular architecture creates an extended conjugated system that significantly influences the compound's electronic properties and biological interactions. The methoxy group at C4 is a critical pharmacophore in medicinal chemistry applications, particularly for kinase inhibition [2] [6]. Key chemical identifiers include:
Table 1: Chemical Identifiers of 4-Methoxy-2-phenylquinazoline
Identifier Type | Value |
---|---|
CAS Registry Number | 53698-56-9 |
PubChem CID | 826247 |
InChI Key | VDULOAUXSMYUMG-UHFFFAOYSA-N |
SMILES | COC1=NC(=NC2=CC=CC=C21)C1=CC=CC=C1 |
MDL Number | MFCD14702090 |
X-ray crystallographic studies of structurally analogous 4-alkoxyquinazolines reveal distinctive packing arrangements dominated by π⋯π stacking interactions between quinazoline rings (interplanar distance: 3.4-3.6 Å) and C-H⋯π contacts (2.7-2.9 Å) that stabilize the molecular assembly in the solid state. The dihedral angle between the quinazoline core and the C2-phenyl substituent typically ranges between 38.5-42.7°, creating a twisted conformation that optimizes crystal packing efficiency [2] [9].
Notably, the methoxy group participates in weak C-H⋯O hydrogen bonds (2.6-2.8 Å) with adjacent molecules, contributing to the formation of extended supramolecular chains. In halogen-substituted analogues, such as 6-(3‑chloro-4-fluorophenyl)−4-ethoxy-2-(4-methoxyphenyl)quinazoline, crystallographic analysis demonstrates additional Cl⋯Cl interactions (3.45 Å) and C-H⋯F contacts that further stabilize the lattice architecture. These interactions have been quantitatively analyzed through Hirshfeld surface analysis, revealing that van der Waals forces contribute approximately 65-72% to the total crystal packing energy in these systems [2].
Table 2: Crystallographic Parameters of Representative Quinazoline Derivatives
Compound | Space Group | Unit Cell Parameters | Key Interactions | Refinement R-factor |
---|---|---|---|---|
6-(3‑chloro-4-fluorophenyl)−4-ethoxy-2-(4-methoxyphenyl)quinazoline | P2₁/c | a=12.47 Å, b=9.18 Å, c=18.23 Å, β=105.7° | π⋯π, C-H⋯F, Cl⋯Cl | R₁=0.0467 |
4-Phenylquinazoline-2-carboxamide derivative | P1̄ | a=8.92 Å, b=10.31 Å, c=12.56 Å, α=89.3°, β=77.2°, γ=81.5° | N-H⋯O, C-H⋯O | R₁=0.0521 |
The precise molecular dimensions derived from crystallography provide essential parameters for molecular docking studies, particularly for designing compounds targeting the colchicine binding site in tubulin or kinase domains where planarity and substituent positioning critically influence binding affinity [6] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (600 MHz, DMSO-d₆) reveals characteristic signals:
¹³C NMR spectrum exhibits key resonances at:
The absence of exchangeable proton signals confirms the absence of significant tautomerism in common solvents [3] [8].
Infrared Spectroscopy:FT-IR spectrum displays signature absorptions:
The absence of carbonyl stretch above 1700 cm⁻¹ confirms the ether nature of the C4 substituent rather than a quinazolinone structure [3] [8].
UV-Vis Spectroscopy:Electronic transitions in acetonitrile solution show:
Solvatochromic studies demonstrate a hypsochromic shift of 8-12 nm in polar solvents due to stabilization of the ground state relative to the excited state [3] [8].
Mass Spectrometry:High-resolution ESI-MS shows the protonated molecular ion [M+H]⁺ at m/z 236.1075 (calculated for C₁₆H₁₄NO⁺: 236.1070), with major fragment ions resulting from:
Table 3: Comprehensive Spectroscopic Data for 4-Methoxy-2-phenylquinazoline
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 3.95 (s, 3H) | OCH₃ |
δ 7.65-7.75 (m, 3H) | Quinazoline H6-H7 | |
δ 8.08 (d, J=8.4 Hz, 1H) | Quinazoline H5 | |
δ 8.35-8.42 (m, 2H) | C2-phenyl ortho-H | |
FT-IR | 1598 cm⁻¹ | C=N stretch (quinazoline) |
1245 cm⁻¹ | C-O-C asymmetric stretch | |
765 cm⁻¹ | C-H bend (ortho-substituted phenyl) | |
UV-Vis (MeCN) | λmax 254 nm (ε=16,200 M⁻¹cm⁻¹) | π→π* transition |
λmax 315 nm (ε=3,650 M⁻¹cm⁻¹) | n→π* transition | |
HRMS (ESI+) | m/z 236.1075 [M+H]⁺ | C₁₆H₁₄NO⁺ (Δ=0.5 ppm) |
The tautomeric equilibrium between 4-methoxy-2-phenylquinazoline and its hypothetical 4-hydroxy-2-phenylquinazoline counterpart demonstrates a substantial energy difference of ΔG > 25 kcal/mol favoring the methoxy form, effectively eliminating observable tautomerism under physiological conditions. This stability arises from the conservation of aromaticity in the pyrimidine ring and the stronger C-O bond compared to the O-H bond in potential enol forms [2] [4].
Conformational analysis through DFT calculations (B3LYP/6-311++G(d,p)) reveals two stable rotamers differing in the orientation of the methoxy group:
The rotational barrier for methoxy group interconversion is approximately 5.2 kcal/mol, corresponding to a rotational frequency of 10¹⁰ s⁻¹ at 298K, indicating rapid interconversion at room temperature. The C2-phenyl group exhibits a torsional energy profile with minima at ±38-42° relative to the quinazoline plane and a rotational barrier of 3.8 kcal/mol due to minimized steric hindrance with H3 of the quinazoline ring [2] [8].
Table 4: Energy Parameters for Tautomeric and Conformational States
State Type | Structure Description | Relative Energy (kcal/mol) | Barrier (kcal/mol) |
---|---|---|---|
Tautomer | 4-Methoxy form | 0 (global minimum) | N/A |
Hypothetical 4-hydroxy form | >25 | >30 | |
Methoxy conformation | Syn-periplanar (O toward N3) | 0 | 5.2 |
Anti-periplanar (O away from ring) | 1.8 | - | |
Phenyl rotation | ±38° dihedral angle | 0 | 3.8 |
Planar conformation (0° dihedral) | 3.2 | - |
Natural Bond Orbital (NBO) analysis confirms significant hyperconjugative interactions between the methoxy oxygen lone pairs and the adjacent C4-N3 σ* orbital (stabilization energy: 8.7 kcal/mol), further explaining the preference for the syn-periplanar conformation. The conformational stability and absence of significant tautomerism make 4-methoxy-2-phenylquinazoline an ideal scaffold for structure-based drug design applications where structural predictability is essential [2] [6] [8].
The compound's stability profile contrasts with 4-hydroxyquinazoline derivatives, which exhibit complex tautomeric behavior involving lactam-lactim equilibria that complicate their molecular recognition properties in biological systems [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1